(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Overview
Description
“(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid” is a chemical compound with the molecular formula C7H8N2O4 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound has been studied. For instance, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid interacts with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative .Molecular Structure Analysis
The molecular weight of this compound is 184.15 g/mol . The InChI code is 1S/C7H8N2O4/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) .Chemical Reactions Analysis
The alkylation of the 4-thioxo derivative with methyl bromoacetate has been studied, as well as its interaction with N-nucleophiles, amines, and hydrazines .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 184.15 g/mol . The compound has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Structural Analysis
Hydrazone Synthesis : A study explored the synthesis and structure of hydrazones derived from the reaction of a related compound with β-dicarbonyl compounds, revealing regioselective reactions and the formation of hydrazones with structures governed by the β-dicarbonyl reaction component (Meshcheryakova & Kataev, 2014).
Alkylation Studies : Research on the alkylation of pyrimidine derivatives with chloroacetic acid esters, including this compound, was conducted, yielding previously unknown alkylated derivatives (Krivonogov et al., 2004).
Chemical Properties and Reactions
Thioxo Derivative Synthesis : Interaction of the methyl ester of this compound with Lawesson’s reagent led to the synthesis of a 4-thioxo derivative and studies on its alkylation and interactions with N-nucleophiles (Jakubkienė et al., 2007).
Enantiomer Synthesis : The synthesis and characterization of different enantiomers of a related compound was reported, which involved coupling reactions and hydrolysis processes (Xiong Jing, 2011).
Applications in Medicinal Chemistry
Antimicrobial and Anticancer Potential : A series of derivatives were synthesized and evaluated for their antimicrobial and anticancer potential, with some showing promising results against specific bacterial strains and cancer cell lines (Sharma et al., 2012).
Antitumor Activities : Studies on the synthesis and evaluation of new pyrimidine derivatives, including this compound, were conducted, revealing some cytotoxic activity and antibacterial properties (Fathalla et al., 2006).
Molecular Structure and Conformation
- X-ray Diffraction Studies : The molecular structures of various substituted tetrahydropyrimidinones were studied using X-ray diffraction, revealing insights into their conformational features and potential as medicinal compounds (Gurskaya et al., 2003).
Other Applications
- Enhancement of Molecular Imprinted Polymers : The compound was used in a study focusing on enhancing molecular imprinted polymers with bagasse cellulose fibers, which included biological evaluation and computational calculations (Fahim & Abu-El Magd, 2021).
Mechanism of Action
Mode of Action
The mode of action of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid involves its interaction with various nucleophiles. It has been observed that the compound can undergo alkylation with methyl bromoacetate . This interaction results in changes to the compound’s structure, potentially influencing its biological activity.
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-3-4(2-5(10)11)6(12)9-7(13)8-3/h2H2,1H3,(H,10,11)(H2,8,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWWREGOTNQVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353491 | |
Record name | (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38580-22-2 | |
Record name | (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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